molecular formula C28H26ClN5O2 B11529777 2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B11529777
M. Wt: 500.0 g/mol
InChI Key: WZIFAZYRRBJABZ-XQSTZTPFSA-N
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Description

2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a variety of functional groups, including a chloro group, a dimethylamino group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the formation of the indole derivative and the dimethylamino benzaldehyde. These intermediates are then subjected to condensation reactions, followed by chlorination and further functional group modifications to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of the indole moiety suggests possible interactions with biological targets, such as enzymes or receptors. Research may focus on its activity as an anticancer, antimicrobial, or anti-inflammatory agent.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes. Its functional groups allow for modifications that can enhance the properties of these materials, making them suitable for various applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-[(1E)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide include other benzamides, indole derivatives, and compounds with dimethylamino groups. Examples include:

  • N-(4-dimethylaminophenyl)-2-chlorobenzamide
  • 2-methyl-1H-indole-3-carbaldehyde
  • 4-(dimethylamino)benzaldehyde

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the indole moiety, in particular, distinguishes it from other benzamides and contributes to its potential biological activity.

Properties

Molecular Formula

C28H26ClN5O2

Molecular Weight

500.0 g/mol

IUPAC Name

2-chloro-N-[(E)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-[(2-methyl-1H-indol-3-yl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C28H26ClN5O2/c1-18-23(21-8-5-7-11-25(21)31-18)17-30-33-28(36)26(16-19-12-14-20(15-13-19)34(2)3)32-27(35)22-9-4-6-10-24(22)29/h4-17,31H,1-3H3,(H,32,35)(H,33,36)/b26-16+,30-17+

InChI Key

WZIFAZYRRBJABZ-XQSTZTPFSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/NC(=O)C4=CC=CC=C4Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C(=CC3=CC=C(C=C3)N(C)C)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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